molecular formula C10H6FNO2 B6283757 5-fluoroquinoline-6-carboxylic acid CAS No. 1061650-22-3

5-fluoroquinoline-6-carboxylic acid

Cat. No.: B6283757
CAS No.: 1061650-22-3
M. Wt: 191.16 g/mol
InChI Key: XWVJKZUJSDXPPW-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial properties. The incorporation of a fluorine atom at the 5-position of the quinoline ring enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . Another approach includes the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions, utilizing robust and efficient synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of 5-fluoroquinoline-6-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom at the 5-position enhances its ability to interact with bacterial enzymes, making it a potent antibacterial agent .

Properties

CAS No.

1061650-22-3

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

5-fluoroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14)

InChI Key

XWVJKZUJSDXPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)C(=O)O)N=C1

Purity

95

Origin of Product

United States

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